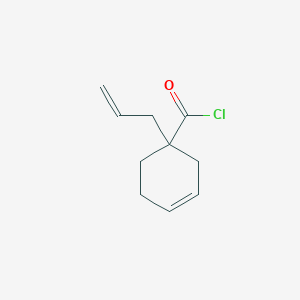
1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride is an organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with a prop-2-en-1-yl group and a carbonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid derivative. The process can be summarized as follows:
Starting Material: The synthesis begins with 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carboxylic acid.
Chlorination: The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) under anhydrous conditions to form the corresponding acyl chloride.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and improving overall safety.
Chemical Reactions Analysis
Types of Reactions: 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Hydrolysis: Typically carried out in aqueous or acidic conditions.
Reduction: Requires anhydrous conditions and a strong reducing agent.
Major Products:
Amides and Esters: Formed through nucleophilic substitution.
Carboxylic Acid: Resulting from hydrolysis.
Alcohol: Produced via reduction.
Scientific Research Applications
1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the preparation of polymers and advanced materials.
Pharmaceuticals: Investigated for its potential use in drug development and medicinal chemistry.
Biological Studies: Utilized in the study of enzyme mechanisms and protein modifications.
Mechanism of Action
The mechanism of action of 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride primarily involves its reactivity as an acylating agent. The compound targets nucleophilic sites in molecules, facilitating the formation of covalent bonds. This reactivity is exploited in various chemical transformations, including the synthesis of amides, esters, and other derivatives.
Comparison with Similar Compounds
- 1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid
- 1-(Prop-1-en-2-yl)cyclohex-1-ene
- 2-(1-Cyclohexenyl)cyclohexanone
Comparison: 1-(Prop-2-en-1-yl)cyclohex-3-ene-1-carbonyl chloride is unique due to its acyl chloride functional group, which imparts high reactivity towards nucleophiles. In contrast, similar compounds such as 1-(Prop-2-yn-1-yl)cyclohex-3-ene-1-carboxylic acid and 1-(Prop-1-en-2-yl)cyclohex-1-ene lack this functional group, resulting in different reactivity profiles and applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, material science, and pharmaceutical research. Understanding its preparation methods, chemical reactions, and applications can provide insights into its broader utility and impact.
Properties
CAS No. |
76403-28-6 |
|---|---|
Molecular Formula |
C10H13ClO |
Molecular Weight |
184.66 g/mol |
IUPAC Name |
1-prop-2-enylcyclohex-3-ene-1-carbonyl chloride |
InChI |
InChI=1S/C10H13ClO/c1-2-6-10(9(11)12)7-4-3-5-8-10/h2-4H,1,5-8H2 |
InChI Key |
NSWKTYRKLKSKIX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1(CCC=CC1)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


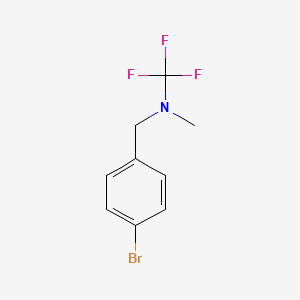
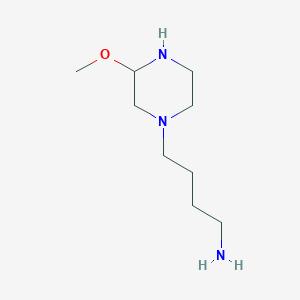


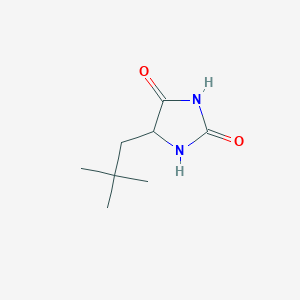
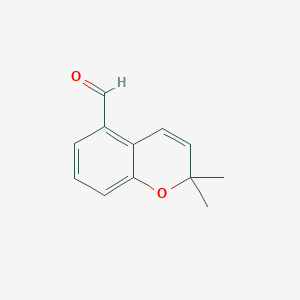
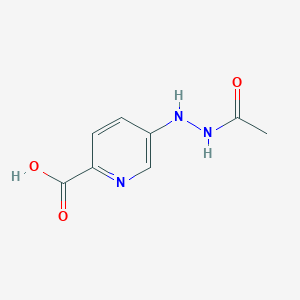
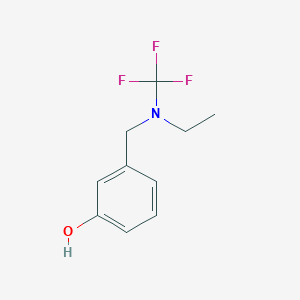
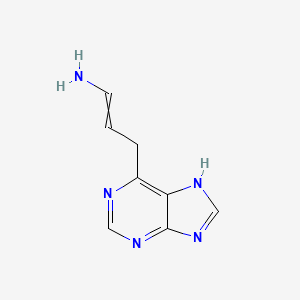
![3,5-Dihydro-1H-thieno[3,4-c]pyrrole](/img/structure/B13949545.png)
![[1,2]Dioxino[4,3-c]pyridine](/img/structure/B13949551.png)

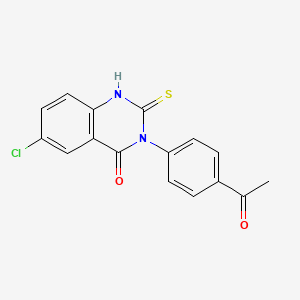
![5-Iodo-2-[(3-propan-2-yloxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13949571.png)
